3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylphenyl group, and a methoxy group attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors, such as 3-bromoaniline and 3,4-dimethylbenzaldehyde, under acidic or basic conditions to form the pyrazoloquinoline core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Final Assembly: The final step involves coupling the bromophenyl and dimethylphenyl groups to the pyrazoloquinoline core through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors can be used to enhance efficiency and yield.
Catalyst Recycling: Palladium catalysts used in cross-coupling reactions can be recycled to reduce costs and environmental impact.
Green Chemistry Approaches: Utilizing greener solvents and reagents to minimize hazardous waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazoloquinolines depending on the nucleophile used.
Scientific Research Applications
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic activity, which is useful in designing enzyme inhibitors for therapeutic purposes.
Modulate Receptor Function: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-bromophenyl)-1-phenyl-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 3-(3-bromophenyl)-1-(4-methylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
- 3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline
Uniqueness
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity compared to its analogs.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-8-methoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3O/c1-15-7-8-19(11-16(15)2)29-25-21-13-20(30-3)9-10-23(21)27-14-22(25)24(28-29)17-5-4-6-18(26)12-17/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNHZTWCRYFNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)Br)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.